molecular formula C17H14N4O4S B2644120 5-nitro-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 851095-77-7

5-nitro-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2644120
CAS RN: 851095-77-7
M. Wt: 370.38
InChI Key: JXHSGQJTUZDQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Effects on Cell Proliferation and Nitric Oxide Production

A study conducted by Gurkan, A. S., et al. (2011) synthesized novel derivatives related to 5-nitro-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. These compounds were tested for their effects on cell proliferation and nitric oxide production in lipopolysaccharide-activated macrophage cells. Some compounds showed a dose-dependent decrease in nitrite levels without exhibiting cytotoxic effects, suggesting potential anti-inflammatory properties (Gurkan, A. S., et al., 2011).

DNA/Protein Interaction and Antitumor Capacity

A 2017 study by Yu, H., et al. synthesized Ni(II) complexes that demonstrated the ability to interact with biological macromolecules and cancer cells. These complexes showed reasonable cytotoxicities against various cell lines, indicating potential for use in cancer treatment (Yu, H., et al., 2017).

Antidiabetic Screening

Lalpara, J., et al. (2021) synthesized N-substituted derivatives and evaluated them for antidiabetic activity using the α-amylase inhibition assay. This study indicates potential applications in managing diabetes (Lalpara, J., et al., 2021).

Energetic Material Development

Research by Liu, Y., et al. (2018) focused on creating nitrogen-rich energetic compounds for use as environmentally benign explosives. These compounds, derived from similar structures, were thoroughly characterized and showed promising thermal properties and detonation performances (Liu, Y., et al., 2018).

properties

IUPAC Name

5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-15(13-7-8-14(26-13)21(23)24)18-17-20-19-16(25-17)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHSGQJTUZDQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.